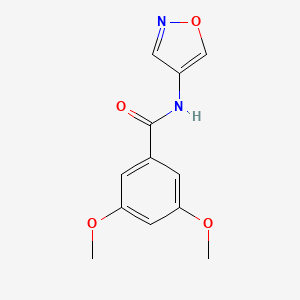

3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide

Description

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted aromatic ring and a 1,2-oxazol-4-ylamine moiety. This compound is synthesized via condensation of 3,5-dimethoxybenzoic acid with 1,2-oxazol-4-amine, a reaction typically mediated by coupling reagents such as EDCl/HOBt or via mixed anhydride methods .

Properties

IUPAC Name |

3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-16-10-3-8(4-11(5-10)17-2)12(15)14-9-6-13-18-7-9/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDNYPMYQHBIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CON=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate oxazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions may vary, but the general procedure involves heating the reaction mixture to facilitate the formation of the desired product .

Chemical Reactions Analysis

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents

Biological Activity

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzamide core substituted with methoxy groups and an oxazole moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

- Cytotoxicity :

- Toxicity Assessment :

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, thus affecting cell proliferation and survival.

- Receptor Modulation : It could modulate receptor activity that influences signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

- Antimicrobial Evaluation :

- Cytotoxic Effects on Cancer Cells :

- Toxicity in Aquatic Models :

Data Summary Table

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide. Compounds in this class have been shown to exhibit significant effects against various cancer cell lines through multiple mechanisms.

Case Studies

- Study on Antitumor Efficacy : A study synthesized several benzamide derivatives and tested their activity against human cancer cell lines. The compound showed IC50 values ranging from 10 to 25 µM across different lines, indicating moderate to high potency against breast cancer and lymphoma cells .

- Mechanistic Insights : Molecular docking studies revealed strong binding affinities of these compounds to target proteins involved in cancer signaling pathways, confirming their potential as therapeutic agents .

| Activity | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Antitumor | 10 - 25 | Breast Cancer | Apoptosis induction |

| Chitin Synthesis Inhibition | 20 - 30 | Insect Cell Cultures | Inhibition of chitin synthase |

| Kinase Inhibition | 15 - 35 | Various Cancer Lines | Targeting specific kinases |

Herbicidal Applications

The compound has also been explored for its herbicidal properties. Research indicates that N-(1,2-oxazol-4-yl)benzamides can be utilized as effective herbicides.

Case Studies

- A patent describes the use of N-(1,2,5-oxadiazol-3-yl)benzamides as herbicides with improved activity compared to previously known compounds. The structural modifications enhance their effectiveness against various weed species .

Antibacterial Activity

The antibacterial potential of benzamide derivatives has been a focal point in developing new antibiotics, particularly against multidrug-resistant pathogens.

Case Studies

- A study on novel benzamide derivatives demonstrated that one compound exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin and linezolid . The structure-activity relationship (SAR) studies provided insights into optimizing these compounds for better efficacy.

Comparison with Similar Compounds

Benzamides with Aromatic Amine Substituents

Compound : 3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide (8p)

- Structure : Features a naphthalen-2-yl group instead of the oxazole ring.

- Synthesis : Prepared via Method A using 3,5-dimethoxybenzoic acid and 2-naphthylamine (87% yield) .

- Key Differences : The naphthalene substituent introduces bulkier aromaticity, which may reduce solubility compared to the oxazole-containing analogue. NMR data (¹H and ¹³C) confirm distinct electronic environments due to the extended π-system .

Benzamides with Heterocyclic Substituents

Compound : 4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide

- Structure : Substituted with a thiadiazole ring instead of oxazole.

- This compound is listed as a building block in medicinal chemistry but lacks explicit activity data .

Compound : 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

- Structure : Oxazole is part of a methoxy side chain rather than directly linked to the benzamide.

- Applications : Supplier SynHet highlights its use in synthetic chemistry, though biological roles are unspecified. The methyl groups on the oxazole may sterically hinder binding compared to the unsubstituted oxazole in the target compound .

Benzamides with Acyl/Amino Substituents

Compound: 2-Hexanoylamino-1-(3-carboxyphenyl)benzamide (9)

- Structure: Contains a hexanoylamino side chain and a 3-carboxyphenyl group.

- Biological Activity : Demonstrates 71% PCAF HAT inhibition at 100 µM, attributed to the long acyl chain enhancing hydrophobic interactions .

- Contrast : The target compound lacks an acyl chain but includes an oxazole ring, suggesting divergent binding mechanisms.

Pharmaceutical Benzamide Derivatives

Compounds : Amisulpride, Tiapride, Sulpiride

- Structure : Feature sulfonamide or alkylamine groups instead of heterocycles.

- Clinical Relevance: Used as neuroleptics targeting dopamine receptors. The absence of a sulfonamide in the target compound may reduce CNS penetration but improve selectivity for non-neurological targets .

Critical Analysis of Structural Determinants

- Electron-Donating Groups: The 3,5-dimethoxy groups in the target compound likely improve solubility in polar solvents compared to non-substituted benzamides.

- Heterocyclic Influence : The 1,2-oxazol-4-yl group may engage in hydrogen bonding (via the oxazole’s nitrogen) and π-π stacking, contrasting with thiadiazole’s sulfur-mediated interactions .

- Biological Implications : While acylated benzamides (e.g., compound 9) show enzyme inhibition, the target compound’s oxazole moiety could target different binding pockets, such as kinases or GPCRs, though further studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.